molecular formula C13H16O5 B14394836 3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde CAS No. 89868-65-5

3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde

Cat. No.: B14394836
CAS No.: 89868-65-5
M. Wt: 252.26 g/mol
InChI Key: QEMQBDLAQMCLQC-UHFFFAOYSA-N
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Description

3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety substituted with a 4,4-dimethoxy-2-oxobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the 4,4-dimethoxy-2-oxobutoxy group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde involves its interaction with specific molecular targets. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise reactivity and interactions are required.

Properties

CAS No.

89868-65-5

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

3-(4,4-dimethoxy-2-oxobutoxy)benzaldehyde

InChI

InChI=1S/C13H16O5/c1-16-13(17-2)7-11(15)9-18-12-5-3-4-10(6-12)8-14/h3-6,8,13H,7,9H2,1-2H3

InChI Key

QEMQBDLAQMCLQC-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)COC1=CC=CC(=C1)C=O)OC

Origin of Product

United States

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